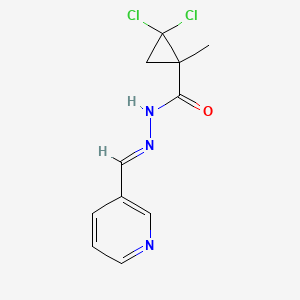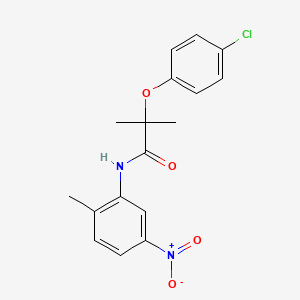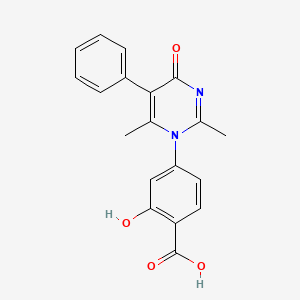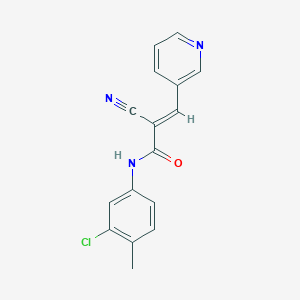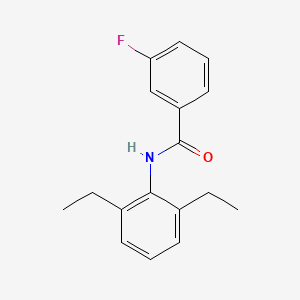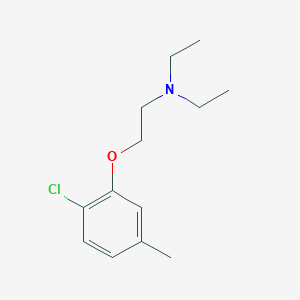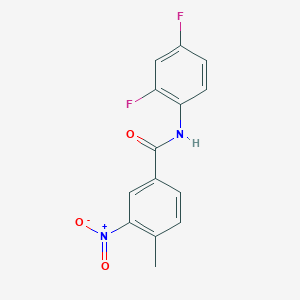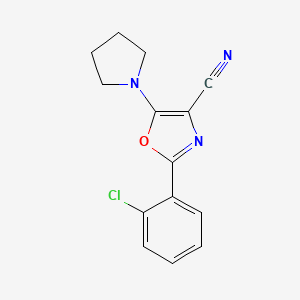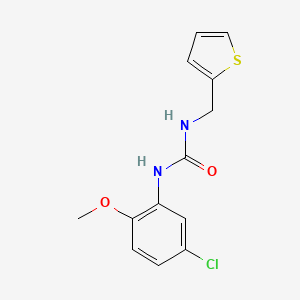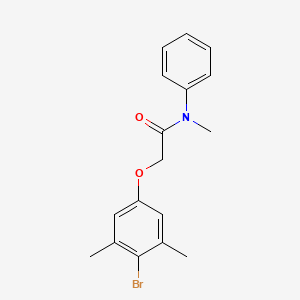![molecular formula C15H14N2OS B5845253 6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5845253.png)
6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of thieno[2,3-d]pyrimidines and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that the compound may exert its antitumor activity through the inhibition of DNA topoisomerase II. It has also been suggested that the compound may inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects:
6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. The compound has also been found to inhibit the growth of bacterial and fungal cells. Additionally, it has been found to exhibit anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential therapeutic applications. The compound has been found to exhibit antitumor, antibacterial, antifungal, and anti-inflammatory activity, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and toxicity. Additionally, the compound could be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential. Finally, the compound could be tested in animal models of cancer, bacterial and fungal infections, and inflammatory diseases to evaluate its efficacy and safety.
Méthodes De Synthèse
The synthesis of 6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been achieved through various methods. One of the methods involves the reaction of 2-aminothiophene with ethyl acetoacetate to form 2-ethylthio-4-phenyl-5,6-dihydropyrimidine-5-carboxylate. This intermediate is then reacted with propyl bromide in the presence of potassium carbonate to obtain 6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one. Another method involves the reaction of 2-aminothiophene with 4-phenyl-2,4-dioxobutanoic acid in the presence of acetic anhydride to form 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. This intermediate is then reacted with propyl bromide in the presence of potassium carbonate to obtain 6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one.
Applications De Recherche Scientifique
6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines. The compound has also been studied for its antibacterial and antifungal properties. Additionally, it has been found to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
6-phenyl-3-propylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-8-17-10-16-14-12(15(17)18)9-13(19-14)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLZQTKDILSVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5845177.png)
